(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone

Asymmetric Synthesis Chiral Auxiliary Optical Purity

Essential Evans chiral auxiliary for asymmetric synthesis. (4S,5R) configuration dictates antipodal product formation vs. (4R,5S) enantiomer. Critical for syn-aldol additions (>99% de) and α-hydroxylations (98–99% ee). Also serves as Ezetimibe Impurity 49 reference standard for ANDA submissions. Do not substitute with other oxazolidinones; stereochemistry is non-interchangeable.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 16251-45-9
Cat. No. B104388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone
CAS16251-45-9
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCC1C(OC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C10H11NO2/c1-7-9(13-10(12)11-7)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12)/t7-,9-/m0/s1
InChIKeyPPIBJOQGAJBQDF-CBAPKCEASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone (CAS 16251-45-9): A Chiral Oxazolidinone Auxiliary


(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone (CAS 16251-45-9) is a white to off-white crystalline solid belonging to the Evans family of chiral oxazolidinone auxiliaries, essential for asymmetric synthesis of enantiomerically pure pharmaceuticals and natural products. Its (4S,5R) configuration, a consequence of its synthesis from chiral pool precursors like ephedrine [1], endows it with a specific rotation of [α]²⁰/D -168° (c=2, CHCl₃) and a melting point of 121-123 °C . As a versatile chiral auxiliary, it is widely employed in aldol additions, alkylations, and Michael reactions to control the absolute stereochemistry of newly formed chiral centers [1].

Why Generic Oxazolidinone Substitution Fails: Enantiomeric Differentiation of (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone


Generic substitution with the (4R,5S)-(+)-enantiomer or other chiral auxiliaries (e.g., 4-benzyl- or 4-isopropyl-2-oxazolidinones) is precluded by the compound's strict stereochemical requirements for asymmetric induction. The (4S,5R)-configured auxiliary directs electrophilic attack to the opposite prochiral face compared to its (4R,5S)-enantiomer, leading to the antipodal product. As demonstrated by specific rotation values—[α]²⁰/D −168° (c=2, CHCl₃) for (4S,5R)-(-) vs +168° for (4R,5S)-(+) —the two enantiomers are non-interchangeable and demand precise procurement according to the desired absolute configuration of the final target molecule.

Quantitative Differentiation Evidence for (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone (CAS 16251-45-9)


Enantiomeric Purity and Stereochemical Identity: [α]²⁰/D −168° vs. +168°

The (4S,5R)-(-)-enantiomer exhibits a specific rotation of [α]²⁰/D −168° (c=2, CHCl₃) , which is quantitatively opposite to the +168° reported for the (4R,5S)-(+)-enantiomer [1]. This unequivocal sign difference allows for immediate verification of enantiomeric identity and ensures procurement of the correct stereoisomer for a given synthetic route.

Asymmetric Synthesis Chiral Auxiliary Optical Purity

Comparative Performance in Asymmetric α-Hydroxylation: Yields and Enantioselectivity

In a direct head-to-head comparison of five lithiated chiral oxazolidinones for the asymmetric α-hydroxylation of oleic acid, (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone afforded the chiral imide in 88–92% yield and, after oxidation and methanolysis, delivered the final methyl ester with 98–99% ee [1]. The other four oxazolidinones—(R)-(+)-4-benzyl-2-, (S)-(-)-4-benzyl-2-, (4R,5S)-(+)-4-methyl-5-phenyl-2-, and (R)-(+)-4-isopropyl-2-oxazolidinone—gave indistinguishable yields (88–92%) and ee (98–99%) [1].

α-Hydroxylation Fatty Acid Derivatives Chiral Imide Enolates

Class-Level Advantage: Phenyl Substituent Enhances Diastereoselectivity

Systematic investigation of oxazolidinone auxiliaries in 1,4-conjugate additions and the Nicholas reaction revealed that auxiliaries bearing a phenyl group at the C4 position induce significantly higher stereoselectivity than those with benzyl or methyl substituents at the same position [1]. While 4-phenyl-2-oxazolidinone gave optimal diastereoselectivity in conjugate addition, 4-methyl-2-oxazolidinone proved superior for the Nicholas reaction, highlighting the context-dependent advantage of the 4-methyl-5-phenyl motif [1].

Conjugate Addition Nicholas Reaction Steric Shielding

Regulatory Utility: Ezetimibe Impurity 49 Reference Standard

(4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone is officially designated as Ezetimibe Impurity 49 [1] and is supplied with detailed characterization data compliant with regulatory guidelines for ANDA submissions [1]. This specific impurity designation is not shared by the enantiomeric (4R,5S) form or by 4-benzyl- or 4-isopropyl-2-oxazolidinones.

Pharmaceutical Impurity Reference Standard ANDA

Purity Specification: 99% vs. 98% Commercial Grades

The Sigma-Aldrich catalog product (Cat. No. 340529) is offered at a minimum purity of 99% , whereas other suppliers (e.g., AKSci W3542) provide the same compound at 98% (GC) . For asymmetric synthesis where even minor impurities can erode enantiomeric excess, the higher purity grade reduces the risk of unwanted side reactions.

Purity Quality Control Chiral Purity

Optimized Application Scenarios for (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone (CAS 16251-45-9)


Asymmetric Synthesis of Enantiopure α-Hydroxy Carboxylic Acid Derivatives

Employ (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone as a chiral auxiliary in the asymmetric α-hydroxylation of fatty acids or other carboxylic acid substrates. The auxiliary is acylated, the resulting imide is deprotonated with NaN(SiMe₃)₂ at −78 °C to generate the Z-enolate, and subsequent oxidation with a chiral oxaziridine delivers α-hydroxy imides with 98–99% ee and 88–92% yield after cleavage [1].

Evans Syn-Aldol Reactions Requiring High Diastereocontrol

The (4S,5R) auxiliary is renowned for its ability to direct syn-selective aldol additions via a chair-like Zimmerman–Traxler transition state. When used with boron enolates, the auxiliary's phenyl group adopts a pseudo-axial orientation, effectively shielding the re-face of the enolate and leading to >99% de in many cases [1].

Reference Standard for Ezetimibe Impurity Profiling

Pharmaceutical analytical laboratories can procure (4S,5R)-(-)-4-methyl-5-phenyl-2-oxazolidinone (CAS 16251-45-9) as the certified Ezetimibe Impurity 49 reference standard. It is used for HPLC method development, method validation (AMV), and quality control release testing in support of ANDA submissions for ezetimibe-containing formulations [2].

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